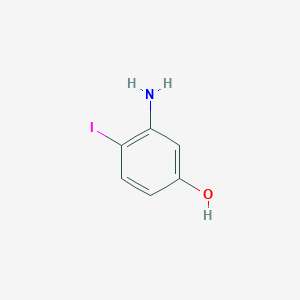

3-Amino-4-iodophenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBBZNTUMUUFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676380 | |

| Record name | 3-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99968-83-9 | |

| Record name | 3-Amino-4-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99968-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 4 Iodophenol

Classical and Contemporary Synthetic Routes

The construction of 3-Amino-4-iodophenol relies on the precise and regioselective installation of substituents on the aromatic ring. The methodologies employed range from traditional diazotization reactions to sophisticated metal-catalyzed cross-couplings.

Diazotization and Oximation Reactions for Aromatic Amines

A primary and well-established method for the synthesis of aryl iodides is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. rsc.org This approach is particularly suitable for introducing an iodine atom onto an aromatic ring starting from a primary aromatic amine. gla.ac.ukorganic-chemistry.org The process involves the diazotization of an aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgijcce.ac.ir The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to yield the corresponding aryl iodide. organic-chemistry.org

For the synthesis of this compound, a potential route could start from 3-aminophenol (B1664112). The amino group would first need to be protected, for instance, by acetylation, to prevent it from reacting during the subsequent steps. The protected compound could then undergo nitration. Following nitration, the nitro group can be reduced to a primary amine. This newly formed amino group can then be subjected to diazotization followed by iodination. Finally, deprotection of the initial amino group would yield the target molecule. A similar strategy has been employed in the synthesis of 3-iodoparacetamol, starting from 4-aminophenol (B1666318). sciensage.info

Alternatively, starting with 4-aminophenol, one could perform a diazotization reaction to introduce the hydroxyl group, although this is a less direct route to this compound. orgsyn.org The synthesis of 4-iodophenol (B32979) from 4-aminophenol via a diazonium salt is a known transformation. acs.org

The conditions for these diazotization-iodination reactions can be optimized for yield and purity. For instance, one-pot procedures have been developed that allow for the sequential diazotization and iodination of aromatic amines under mild conditions. rsc.orgorganic-chemistry.org The use of p-toluenesulfonic acid (p-TsOH) in acetonitrile (B52724) or sulfonic acid-based cation-exchange resins in water are examples of such improved protocols. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenated Phenols

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the synthesis of aminophenol derivatives. libretexts.org In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

A potential SNAr strategy to synthesize this compound could involve a starting material like 2,4-dihalogenated phenol (B47542) or a related activated substrate. For example, starting with a dihalogenated phenol, one could selectively substitute one of the halogens with an amino group using a suitable nitrogen nucleophile. The choice of nucleophile and reaction conditions would be critical to achieve the desired regioselectivity.

While simple aryl halides are generally unreactive towards nucleophiles, the presence of activating groups can dramatically increase their reactivity. libretexts.org For instance, the displacement of a chloride ion is readily achieved in 1-chloro-2,4-dinitrobenzene. libretexts.org In the context of this compound synthesis, a precursor with an appropriately positioned electron-withdrawing group could be used to facilitate the introduction of the amino group via an SNAr reaction.

The rate and success of SNAr reactions are heavily dependent on the nature and position of activating groups on the aromatic ring. masterorganicchemistry.com Electron-withdrawing groups, such as nitro (–NO₂), cyano (–CN), and acyl groups, are potent activators, especially when located at the ortho or para positions relative to the leaving group. wikipedia.orglibretexts.org These groups stabilize the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.org

Conversely, electron-donating groups, such as amino (–NH₂) and hydroxyl (–OH) groups, are strong activators for electrophilic aromatic substitution but deactivators for nucleophilic substitution. msu.edumasterorganicchemistry.com Therefore, in a synthetic route to this compound involving an SNAr step, the introduction of the amino group would ideally be performed on a precursor that contains an electron-withdrawing group. This activating group could then be converted to the desired amino group or removed in a subsequent step.

The relative reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the attack of the nucleophile, not the cleavage of the carbon-halogen bond. wikipedia.org

Ullmann-Type Coupling Reactions in the Context of Aryl Iodides

The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-nitrogen and carbon-oxygen bonds. researchgate.netresearchgate.net It typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. rsc.org While traditional Ullmann reactions often require harsh conditions, modern modifications have made this a more versatile and milder method. researchgate.netencyclopedia.pub

For the synthesis of this compound, an Ullmann-type coupling could be envisioned between a dihalogenated phenol and an ammonia (B1221849) equivalent or a protected amine. Aryl iodides are generally more reactive than other aryl halides in these couplings. researchgate.net

The efficiency of Ullmann-type couplings has been significantly improved by the use of various ligands that stabilize the copper catalyst and facilitate the reaction under milder conditions. nih.govrug.nl A prominent example of such a catalytic system is the combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089). nih.govacs.org This system has been shown to be effective in the N-arylation of various nitrogen-containing nucleophiles with aryl iodides. researchgate.netnih.gov

The ligand plays a crucial role in the catalytic cycle. For instance, 1,10-phenanthroline can form a complex with the copper(I) salt, which is believed to be the active catalytic species. nih.govacs.org Other ligands, such as amino acids like L-proline and N,N-dimethylglycine, have also been successfully employed to promote Ullmann couplings of aryl halides with amines, alcohols, and N-heterocycles. researchgate.netchimia.ch These ligands often allow the reactions to proceed at lower temperatures and with lower catalyst loadings. researchgate.netchimia.ch

The choice of base and solvent is also critical for the success of the Ullmann reaction. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. chimia.ch

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Iodides

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. These reactions offer a highly efficient and general method for the arylation of amines with aryl halides, including aryl iodides.

A plausible route to this compound using this methodology would involve the palladium-catalyzed coupling of a protected 3-amino-4-halophenol with an ammonia surrogate or the coupling of 4-iodophenol with a protected 3-aminophenol derivative. More directly, the amination of a dihalogenated phenol could be achieved. For instance, a starting material like 3-bromo-4-iodophenol (B1526378) could potentially undergo selective amination at the 3-position under carefully controlled Buchwald-Hartwig conditions.

The typical catalytic system for a Buchwald-Hartwig amination consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., BINAP, PPh₃), and a base (e.g., Cs₂CO₃, K₃PO₄). chinesechemsoc.orgresearchgate.net The reaction is usually carried out in an inert solvent like toluene (B28343) or 1,4-dioxane (B91453) at elevated temperatures. chinesechemsoc.org

The versatility of palladium-catalyzed cross-coupling has been demonstrated in the synthesis of various substituted anilines and phenol derivatives. chinesechemsoc.orgnih.gov For example, 4-iodophenols have been successfully used as substrates in palladium-catalyzed reactions to form more complex molecules. chinesechemsoc.orgchinesechemsoc.org

Data Tables

Table 1: Comparison of Synthetic Methodologies

| Methodology | Starting Material Example | Key Reagents | Advantages | Disadvantages |

| Diazotization-Iodination | 3-Acetamido-4-aminophenol | NaNO₂, KI, Acid | Well-established, good for aryl iodides organic-chemistry.org | Multi-step, potential for unstable intermediates rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | 1-Fluoro-2-nitro-4-iodobenzene | NH₃ or amine source | Can be efficient with activated substrates libretexts.org | Requires strongly activated rings, limited scope researchgate.net |

| Ullmann-Type Coupling | 3-Bromo-4-iodophenol | NH₃, CuI, Ligand (e.g., 1,10-phenanthroline) | Good for C-N bond formation, milder with modern ligands researchgate.net | Can require high temperatures, stoichiometric copper in older methods researchgate.net |

| Palladium-Catalyzed Cross-Coupling | 3-Bromo-4-iodophenol | NH₃ surrogate, Pd catalyst, Ligand, Base | High efficiency, broad substrate scope, mild conditions | Catalyst and ligand cost, sensitivity to air and moisture |

Sonogashira Coupling Protocols for ortho-Iodophenol Derivatives

The Sonogashira coupling reaction is a fundamental method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. researchgate.net In the context of ortho-iodophenol derivatives, this reaction is particularly useful for introducing alkynyl groups, which can then be further transformed. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com

Recent advancements have explored the use of more environmentally friendly and cost-effective catalysts. For instance, iron-catalyzed Sonogashira coupling reactions have emerged as a viable alternative to palladium-based systems. beilstein-journals.org One-pot syntheses of 2-arylbenzo[b]furans have been achieved through a tandem Sonogashira coupling–cyclization protocol using an iron(III) catalyst with 1,10-phenanthroline as a ligand. beilstein-journals.org The proposed mechanism involves the oxidative addition of the o-iodophenol to the active iron catalyst, followed by transmetalation and reductive elimination. beilstein-journals.org

The choice of ligand and base can significantly influence the reaction's efficiency and regioselectivity. For example, the use of diethylamine (B46881) as a base in conjunction with a specific palladium-N-heterocyclic carbene (NHC) complex in DMF has been shown to control the regioselectivity in cyclocarbonylative Sonogashira coupling reactions. nih.gov Furthermore, performing the reaction in water with a suitable palladium(II) complex and triphenylphosphine (B44618) as a ligand offers a greener alternative to traditional organic solvents. mdpi.com

| Catalyst System | Key Features | Application Example | Reference |

|---|---|---|---|

| Pd(0)/Cu(I) | Classic and widely used system for Sonogashira coupling. | Coupling of 2-iodophenol (B132878) with terminal alkynes. | mdpi.com |

| FeCl3/1,10-phenanthroline | Environmentally friendly and cost-effective alternative to palladium. | Tandem Sonogashira coupling–cyclization for benzofuran (B130515) synthesis. | beilstein-journals.org |

| Bridged-Bis(NHC)Palladium(II) Complexes | Highly active catalysts allowing for low catalyst loadings and controlled regioselectivity. | Cyclocarbonylative Sonogashira coupling of 2-iodophenols. | nih.gov |

| [(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2/CuI | Efficient in aqueous media under air. | Coupling-cyclization of 2-iodophenol with terminal alkynes in water. | mdpi.com |

Role of Ortho-Directing Effects in Palladium Catalysis

The "ortho effect" in palladium-catalyzed reactions refers to the influence of a substituent at the ortho position of an aryl halide, which can dictate the reaction pathway. nih.gov In the context of palladium/norbornene-catalyzed aryl-aryl coupling, ortho substituents on the aryl halide can lead to selective aryl-aryl coupling over aryl-norbornyl coupling. nih.gov This is attributed to steric hindrance in the transition state of the reductive elimination from a transmetalation intermediate, making the oxidative addition to the palladacycle intermediate more favorable. nih.gov

While not directly about this compound, studies on other ortho-substituted phenols provide insight. For instance, in palladium-catalyzed reactions of 2-iodophenols, the hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction. An ortho-hydroxy effect has been observed to alter chemoselectivity and reactivity in visible-light-induced palladium-catalyzed cyclization reactions. researchgate.net This directing effect is crucial for achieving desired substitution patterns in complex molecules.

Regioselective Iodination Techniques for Phenolic Derivatives

The direct and regioselective iodination of phenols is a critical step in synthesizing iodo-substituted phenolic compounds. Various reagents and methods have been developed to control the position of iodination. For activated aromatic compounds like phenols, electrophilic aromatic substitution is the primary mechanism. scite.ai

Common iodinating agents include N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine (I₂) in the presence of an activating agent. nih.govnih.gov The regioselectivity is often influenced by the reaction conditions and the electronic properties of the substituents on the phenol ring. For instance, using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) can lead to predominantly ortho-monoiodinated products. organic-chemistry.org The use of silver salts, such as Ag₂SO₄ or AgSbF₆, with iodine can also provide access to specific iodoarene isomers. nih.gov For phenols with a 3,5-dichloro substitution pattern, these silver salt-mediated iodinations preferentially yield the ortho-iodinated product. nih.gov

| Iodinating Agent/System | Key Features | Typical Regioselectivity for Phenols | Reference |

|---|---|---|---|

| KI / (NH₄)₂S₂O₈ in aq. MeOH | Environmentally benign, uses inexpensive reagents. | Predominantly ortho-monoiodination. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Mild conditions, good for various activated aromatics. | Regioselectivity depends on the acid and substrate. | organic-chemistry.org |

| Ag₂SO₄ / I₂ | Offers access to specific iodoarene isomers. | Preferential ortho-iodination for 3,5-dichlorophenol. | nih.gov |

| I₂ / H₂O₂ in water | Simple and selective for phenol derivatives with electron-withdrawing groups. | Good yields under mild conditions. | scite.ai |

Alternative Approaches to Sandmeyer Reactions for Aryl Iodides

The Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) halide, is a classic method for introducing halogens onto an aromatic ring. libretexts.org However, it can have limitations. Several alternative methods for the synthesis of aryl iodides have been developed.

One notable alternative involves the use of diaryliodonium salts. nih.govnih.gov This two-step process includes the formation of a diaryliodonium salt intermediate, which is then converted to the aryl iodide. This method is particularly attractive for preparing singly iodinated electron-rich aromatic compounds and avoids the issue of multiple iodinations that can occur with other electrophilic iodination methods. nih.gov

Another approach is the direct iodination of arylhydrazines with molecular iodine. This metal- and base-free method proceeds through the in-situ formation of an arenediazonium salt, which then reacts to form the aryl iodide. acs.org This protocol is considered safer and easier to perform than the traditional Sandmeyer reaction. acs.org Additionally, a metal-free synthesis of aryl iodides from anilines can be achieved using diiodomethane, which avoids the isolation of diazonium salts and offers short reaction times. organic-chemistry.org

Protection and Deprotection Strategies for Amine and Hydroxyl Functional Groups

In the synthesis of multifunctional molecules like this compound, protecting groups are essential to temporarily block the reactivity of the amine (-NH₂) and hydroxyl (-OH) groups. slideshare.net This allows for selective reactions to be carried out on other parts of the molecule.

For the amine group, common protecting groups include tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz). libretexts.orgmasterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk The Cbz group is often removed by hydrogenolysis. libretexts.org

For the hydroxyl group, silyl (B83357) ethers are widely used protecting groups. masterorganicchemistry.com Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl). ethz.ch The stability of silyl ethers varies with the steric bulk of the alkyl groups on the silicon atom, allowing for selective deprotection. ethz.ch Silyl ethers are generally stable to a range of reaction conditions but can be readily cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comethz.ch

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition | Reference |

|---|---|---|---|---|

| Amine (-NH₂) | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | masterorganicchemistry.comfishersci.co.uk |

| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Hydrogenolysis | libretexts.org | |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF), acid | masterorganicchemistry.comethz.ch |

| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis | libretexts.org |

Silyl Ether Protection in Aromatic Thiolation Reactions

While the provided outline specifies aromatic thiolation, the principles of silyl ether protection are broadly applicable. In syntheses involving thiols, which have reactivity similar to alcohols, protecting groups are crucial. Silyl ethers are used to protect hydroxyl groups during reactions that would otherwise affect them. For example, in a synthesis targeting a thiol-containing aromatic compound, a phenolic hydroxyl group would be protected as a silyl ether. The stability of silyl ethers towards many reagents makes them ideal for multi-step syntheses. ethz.ch For instance, a TBDMS-protected phenol would be stable during a thiolation reaction on another part of the aromatic ring. The deprotection is then carried out selectively using fluoride ions, leaving the newly introduced thiol group intact. The choice of the specific silyl group allows for tuning the stability, with bulkier groups like TIPS offering greater stability than smaller groups like TMS. ethz.ch

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. For the synthesis of compounds like this compound, several key mechanistic pathways are relevant.

In palladium-catalyzed reactions, the mechanism often begins with the oxidative addition of the aryl halide (e.g., 4-iodophenol derivative) to the Pd(0) catalyst, forming an arylpalladium(II) species. chinesechemsoc.org This is a common initial step in many cross-coupling reactions.

For the Sonogashira coupling, the proposed mechanism for iron-catalyzed variants involves the oxidation of Fe(II) to Fe(III) upon addition of the o-iodophenol, followed by transmetalation and reductive elimination to form the C-C bond. beilstein-journals.org

In the iodination of benzoic acids catalyzed by iridium, mechanistic studies suggest a rate-limiting metalation step, followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.org

The synthesis of 2-amino-4H-benzo[e] organic-chemistry.orglibretexts.orgoxazin-4-ones from ortho-iodophenols involves a palladium-catalyzed carbonylation-cyclization domino reaction. Mechanistic studies have been performed to elucidate the reaction pathway. diva-portal.org Similarly, the synthesis of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid has involved detailed mechanistic investigations to achieve selectivity. nih.gov

Elucidation of Reaction Intermediates in this compound Synthesis

The synthesis of this compound via electrophilic iodination of 3-aminophenol proceeds through a well-understood mechanism involving transient intermediates. While specific spectroscopic isolation of these intermediates for this exact reaction is not extensively published due to their high reactivity and short lifetimes, their structures can be inferred from mechanistic studies of analogous electrophilic aromatic substitutions on phenols and anilines.

The reaction pathway is believed to involve the formation of a Wheland intermediate , also known as a sigma (σ) complex. In this key intermediate, the electrophilic iodine species (I+) attacks the electron-rich aromatic ring at the position para to the strongly activating hydroxyl group. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation.

Postulated Intermediates in the Iodination of 3-Aminophenol:

| Intermediate Type | Description | Role in Synthesis |

| Iodonium (B1229267) Ion (I+) | The active electrophile, generated in situ from reagents like ICl or NaI/NaOCl. | Initiates the electrophilic attack on the phenol ring. |

| Sigma (σ) Complex | A resonance-stabilized carbocation formed by the addition of the iodonium ion to the aromatic ring. The positive charge is delocalized across the ring, particularly onto the oxygen and nitrogen atoms. | The key high-energy intermediate before the final product is formed. |

The stability of the σ-complex is a critical factor influencing the reaction rate and regioselectivity. The resonance structures show that the positive charge can be delocalized onto the lone pairs of the hydroxyl and amino groups, which strongly stabilizes the intermediate and favors substitution at the ortho and para positions relative to these groups. The final step in the reaction is the deprotonation of the sp3-hybridized carbon bearing the iodine atom by a weak base (such as water or the solvent), which restores the aromaticity of the ring and yields the this compound product.

Kinetic Studies of Key Synthetic Steps

Detailed kinetic studies specifically for the synthesis of this compound are not widely available in the public domain. However, the kinetics of the reaction can be understood by examining studies on related electrophilic iodination reactions of substituted phenols. These reactions are generally found to follow second-order kinetics, with the rate being dependent on the concentrations of both the phenol substrate and the electrophilic iodine species.

The rate law can be generally expressed as: Rate = k[Phenolic Substrate][Electrophilic Iodine]

Several factors significantly influence the rate of this key synthetic step:

pH of the Reaction Medium: The pH plays a crucial role as it affects the nature of the activating groups. In highly acidic solutions, the amino group (-NH2) can be protonated to form an ammonium salt (-NH3+), which is a deactivating, meta-directing group. This would drastically slow down the reaction and alter the regioselectivity. Conversely, in basic solutions, the hydroxyl group can be deprotonated to a phenoxide ion (-O-), which is an even stronger activating group, leading to a significant rate enhancement. Optimal conditions often involve a slightly acidic to neutral pH to maintain the activating nature of both groups without significant protonation of the amine.

Solvent Effects: The choice of solvent can influence the solubility of the reagents and stabilize the charged intermediates. Polar protic solvents, such as water and alcohols, are often used and can assist in stabilizing the σ-complex through hydrogen bonding.

Nature of the Iodinating Agent: The reactivity of the electrophilic iodine source is a key determinant of the reaction rate. Stronger electrophiles will lead to faster reaction rates.

Factors Influencing Reaction Kinetics:

| Factor | Effect on Reaction Rate | Rationale |

| Increasing pH (towards neutral) | Increases rate | Deprotonation of the -OH group to the more strongly activating -O- group is favored, while avoiding protonation of the -NH2 group. |

| Decreasing pH (acidic) | Decreases rate | Protonation of the -NH2 group to the deactivating -NH3+ group. |

| Polar Protic Solvents | Generally increases rate | Stabilization of the charged Wheland intermediate through solvation. |

| Electron-donating groups | Increases rate | Stabilize the carbocation intermediate, lowering the activation energy. |

Advanced Spectroscopic and Computational Characterization in Academic Research

High-Resolution Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of 3-Amino-4-iodophenol. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the hydrogen and carbon atoms, respectively. oregonstate.edursc.org In a typical ¹H NMR spectrum, aromatic protons of similar iodinated compounds appear in the range of δ 7.2–7.8 ppm. The ¹³C NMR spectrum shows a much wider range of chemical shifts, allowing for the clear resolution of each unique carbon atom in the molecule. oregonstate.edu Quaternary carbons, those without attached protons, are typically observed as weaker signals. oregonstate.edu For substituted phenols, the chemical shifts are influenced by the electronic effects of the amino, hydroxyl, and iodo substituents on the benzene (B151609) ring.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: The following data is predictive and may vary based on solvent and experimental conditions. Actual experimental data for this compound is not widely available in the searched literature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | 155.0 |

| C2 | 6.8 | 115.0 |

| C3-NH₂ | - | 146.0 |

| C4-I | - | 85.0 |

| C5 | 7.5 | 130.0 |

| C6 | 6.7 | 118.0 |

For unambiguous assignment of complex molecular structures, two-dimensional (2D) NMR experiments are employed. emerypharma.comwalisongo.ac.id These techniques reveal correlations between different nuclei, providing a more complete picture of the molecular framework. mdpi.comresearchgate.netrsc.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comcreative-biostructure.com It is instrumental in establishing the connectivity of proton networks within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com This allows for the direct assignment of protons to their corresponding carbon atoms. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). emerypharma.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. emerypharma.commdpi.com

The combined application of these 2D NMR techniques enables the definitive structural elucidation of complex molecules. mdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present. spectroscopyonline.com

For this compound, characteristic vibrational bands would be expected for the O-H and N-H stretches, C-N, C-O, and C-I bonds, as well as vibrations from the aromatic ring. For example, in related amine compounds, the N-H stretch typically appears around 3310 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. spectroscopyonline.com

Interactive Data Table: Typical IR and Raman Vibrational Frequencies

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Phenol) | 3200-3600 (broad) | 3200-3600 | Stretching |

| N-H (Amine) | 3300-3500 | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |

| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |

| C-N | 1250-1350 | 1250-1350 | Stretching |

| C-O | 1000-1260 | 1000-1260 | Stretching |

| C-I | 500-600 | 500-600 | Stretching |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). libretexts.org For this compound (C₆H₆INO), the expected monoisotopic mass is approximately 234.95 g/mol . guidechem.comepa.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgresearchgate.net Common fragmentation pathways for aromatic amines involve cleavage of bonds adjacent to the amine group. libretexts.org

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. pharmatutor.orgvscht.cz This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. upi.edudergipark.org.tr The types of electronic transitions possible in this compound include π → π* and n → π* transitions. upi.edu

The presence of the phenol (B47542), amino, and iodo substituents on the benzene ring acts as chromophores and auxochromes, influencing the wavelength of maximum absorption (λmax). vscht.cz These groups can shift the absorption bands to longer wavelengths (bathochromic or red shift). vscht.cz The resulting UV-Vis spectrum provides insight into the electronic structure and conjugation within the molecule. dergipark.org.tr

Reactivity and Derivatization in Advanced Organic Chemistry

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-Amino-4-iodophenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups. savemyexams.comcognitoedu.org These groups increase the electron density of the π-system, making the ring significantly more nucleophilic than unsubstituted benzene. cognitoedu.org

Regioselectivity Influenced by Amine and Hydroxyl Groups

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. Both the amino and hydroxyl groups are strong activating groups that direct substitution to the ortho and para positions relative to themselves. libretexts.orgnumberanalytics.com The iodine atom, while deactivating the ring through its inductive effect, is also an ortho-, para-director due to the resonance effect of its lone pairs. libretexts.org

In this compound, the positions available for substitution are C2, C5, and C6. The directing effects of the existing groups on these positions are as follows:

Position C2: Ortho to the strongly activating -NH₂ group and meta to the -OH group.

Position C5: Ortho to the strongly activating -OH group and meta to the -NH₂ group.

Position C6: Para to the strongly activating -NH₂ group and ortho to the deactivating -I group.

The combined influence of these groups results in a cooperative or reinforcing effect, strongly favoring substitution at positions 2, 5, and 6. msu.edu The powerful activating nature of the amino and hydroxyl groups typically dominates, ensuring that electrophilic attack occurs at the positions ortho and para to them. msu.edu The precise distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in the relative yields of the different isomers. For instance, substitution may preferentially occur at the least sterically hindered positions. msu.edu

Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 3 | Strongly Activating, Electron-Donating (Resonance) | Ortho, Para (to positions 2, 4, 6) |

| -OH | 1 | Strongly Activating, Electron-Donating (Resonance) | Ortho, Para (to positions 2, 4, 6) |

| -I | 4 | Weakly Deactivating, Electron-Withdrawing (Inductive) | Ortho, Para (to positions 3, 5) |

Nucleophilic Reactions at the Iodine Center

The carbon-iodine bond in this compound is a key site for synthetic transformations, particularly in transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for such reactions due to the relatively weak C-I bond, which facilitates oxidative addition to a metal center.

Formation of Organometallic Intermediates

A critical step in many cross-coupling reactions is the formation of an organometallic intermediate. For aryl iodides like this compound, this typically involves the oxidative addition of the C-I bond to a low-valent transition metal catalyst, most commonly palladium(0). beilstein-journals.org This step generates a new organopalladium(II) species, which can then participate in further reactions. beilstein-journals.orgrsc.org

For example, in Suzuki-Miyaura coupling, the arylpalladium(II) halide intermediate reacts with an organoboron compound in the presence of a base to form a new carbon-carbon bond. researchgate.netacs.org Similarly, in Negishi coupling, the electrophile is an organozinc compound, which is known for its high functional group tolerance. researchgate.netwikipedia.org Studies have shown that even unprotected phenols can be compatible with Negishi coupling conditions, reacting with organozinc reagents to form coupled products. tsukuba.ac.jpacs.org Other important reactions that proceed via such organometallic intermediates include the Heck reaction (coupling with alkenes) and Buchwald-Hartwig amination (coupling with amines). The formation of these intermediates is a versatile strategy for elaborating the structure of this compound. nih.gov

Cross-Coupling Reactions Involving Aryl Iodide Intermediates

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Negishi Coupling | Organozinc compound (e.g., R-ZnX) | Pd(0) or Ni(0) catalyst | Aryl-Alkyl, Aryl-Aryl |

| Heck Reaction | Alkene | Pd(0) catalyst, Base | Aryl-Vinyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Base | Aryl-Nitrogen |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

Reactions Involving the Amine Functionality

The primary amino group at the C3 position is a potent nucleophile and can readily participate in a variety of chemical reactions, most notably condensation reactions with carbonyl compounds.

Schiff Base Formation with Aldehydes and Ketones

The reaction of the amino group of this compound with an aldehyde or a ketone leads to the formation of an imine, commonly known as a Schiff base. This condensation reaction typically proceeds under mild heating and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. rsisinternational.orgjournaljmsrr.com The synthesis of Schiff bases from 3-aminophenol (B1664112) and various aldehydes is a well-established process. nih.govresearchgate.net

Pyridine (B92270) Schiff Bases and Their Derivatives

A specific and important class of Schiff bases are those derived from the condensation of an aminophenol with a pyridine-based aldehyde, such as pyridine-2-carboxaldehyde. dergipark.org.tr The resulting pyridine Schiff bases are of significant interest in coordination chemistry. The synthesis is generally straightforward, often involving refluxing the two components in an alcohol solvent. dergipark.org.trshd-pub.org.rs The products are typically stable crystalline solids. These molecules often exhibit enhanced stability due to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the newly formed azomethine group. scirp.org

Examples of Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Resulting Schiff Base Type |

|---|---|

| Benzaldehyde | Aromatic Imine |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Aromatic Imine with potential for extended conjugation and hydrogen bonding |

| Pyridine-2-carboxaldehyde | Pyridine Schiff Base |

| Acetone | Ketimine |

| Vanillin (B372448) | Aromatic Imine with additional functional groups |

Acylation and Alkylation of the Amino Group

The amino group of this compound is a primary nucleophile, readily undergoing acylation and alkylation reactions. These transformations are fundamental for protecting the amino group or for introducing new functional moieties.

Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is often crucial for modulating the electronic properties of the molecule or for protecting the amine during subsequent reactions. For instance, in the context of related iodo-substituted anilines, the acylation of the amino group has been shown to be a key step to facilitate successful cross-coupling reactions. mdpi.com The protection of functional groups like amines can prevent undesired side reactions and improve the yield of the target product. mdpi.com For example, N-(4-iodophenyl)acetamide can be synthesized from 4-iodoaniline, demonstrating a typical acylation process on an iodoaniline core. mdpi.comnih.gov

Alkylation introduces alkyl groups onto the nitrogen atom. The synthesis of 3-(Dimethylamino)-4-iodophenol represents a clear example of the exhaustive alkylation of the amino group on the parent molecule, converting the primary amine into a tertiary amine. ambeed.com Such modifications can significantly alter the compound's chemical and physical properties.

The table below summarizes representative acylation and alkylation reactions on iodo-substituted aniline (B41778) and phenol (B47542) scaffolds.

| Reaction Type | Reactant | Reagent(s) | Product |

| Acylation | 4-Iodoaniline | Chloroacetyl chloride | N-(4-iodophenyl) chloroacetamide nih.gov |

| Alkylation | This compound | Alkylating Agent (e.g., Methyl Iodide) | 3-(Dimethylamino)-4-iodophenol ambeed.com |

Reactions at the Phenolic Hydroxyl Group

Etherification and Esterification

The phenolic hydroxyl group in this compound provides another site for synthetic modification through etherification and esterification.

Etherification typically involves the reaction of the phenoxide, formed by deprotonating the hydroxyl group with a base, with an alkyl halide in a process known as the Williamson ether synthesis. Alternatively, the Mitsunobu reaction provides a powerful method for forming aryl ethers under mild conditions. chemicalbook.com For example, the 4-iodophenyl ether of 4S-hydroxyproline was synthesized via a Mitsunobu reaction involving 4-iodophenol (B32979). rsc.org O-alkylation of substituted 4-iodophenols has also been successfully carried out using reagents like 1-chloro-3-dimethylamino-propane hydrochloride in the presence of cesium carbonate. nih.gov

Esterification converts the phenolic hydroxyl group into an ester. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification). Like acylation of the amino group, esterification of the hydroxyl group can be used as a protective strategy. For example, 4-iodophenyl acetate (B1210297) has been used in cross-coupling reactions where protection of the hydroxyl group was necessary to achieve the desired transformation. mdpi.com

The following table details representative etherification and esterification reactions involving iodophenol substrates.

| Reaction Type | Reactant | Reagent(s) | Product |

| Etherification | Boc-4R-hydroxyproline methyl ester | 4-Iodophenol, Diisopropyl azodicarboxylate (DIAD), PPh₃ | 4S-Iodophenyl ether derivative rsc.org |

| Esterification | 4-Iodophenol | Acetic Anhydride | 4-Iodophenyl acetate mdpi.com |

Oxidation and Reduction Processes

Oxidative Coupling Reactions

The electron-rich nature of the this compound ring, activated by both the hydroxyl and amino groups, makes it a candidate for oxidative coupling reactions. These reactions can form new carbon-carbon or carbon-oxygen bonds, leading to the synthesis of dimers, oligomers, or polymers.

Phenolic compounds, in general, can undergo oxidative polymerization catalyzed by enzymes like peroxidases or by chemical oxidants. kyoto-u.ac.jp This process typically involves the generation of a phenoxy radical, which can then couple with other molecules. The resulting polymers often consist of a mixture of phenylene and oxyphenylene units. kyoto-u.ac.jp Research on molybdenum pentachloride (MoCl₅) as an oxidant has shown its effectiveness in the oxidative coupling of electron-rich aryl moieties, with a key advantage being its tolerance of iodo substituents, which are often problematic in other transition-metal-catalyzed reactions. uni-mainz.de Similarly, the oxidative polymerization of dopamine, a structurally related catecholamine, to form polydopamine is a well-known process that proceeds via oxidation and subsequent coupling. nih.gov Given these precedents, this compound is expected to undergo similar transformations to yield complex coupled products or polymeric materials.

The table below outlines a general scheme for oxidative coupling.

| Reaction Type | Reactant | Reagent/Catalyst | Product Type |

| Oxidative Coupling/Polymerization | Phenolic Compound (e.g., this compound) | Oxidant (e.g., Peroxidase/H₂O₂, MoCl₅) | Dimerized or Polymerized Phenolic Structures kyoto-u.ac.jpuni-mainz.de |

Advanced Applications in Materials Science and Chemical Biology

Applications in Biosensing and Analytical Chemistry

The core utility of phenolic compounds in biosensing, particularly those containing halogens, lies in their ability to enhance chemiluminescent signals. This enhancement is crucial for developing highly sensitive bioassays.

Phenolic compounds are well-documented enhancers of the chemiluminescent reaction catalyzed by horseradish peroxidase (HRP) involving luminol (B1675438) and hydrogen peroxide. tandfonline.com This enhanced chemiluminescence (ECL) is a cornerstone of many modern bioassays, including enzyme-linked immunosorbent assays (ELISA). While 4-iodophenol (B32979) is a classic example of such an enhancer, the structural features of 3-Amino-4-iodophenol suggest its potential to function similarly, with the added amino group offering a potential site for further chemical modification. nih.gov The enhancement effect can be substantial, with some phenolic enhancers increasing light emission by up to 2500-fold compared to the unenhanced reaction. tandfonline.com

The mechanism by which iodophenols and other phenolic compounds enhance the HRP-luminol-hydrogen peroxide reaction is multifaceted. A key aspect is the acceleration of the enzyme turnover rate. nih.govacs.org The HRP enzyme cycles through different oxidation states (HRP-I and HRP-II) during the catalytic process. Phenolic enhancers react rapidly with these intermediates, facilitating the regeneration of the native HRP enzyme. nih.govacs.org

Specifically, the process can be described as follows:

HRP reacts with hydrogen peroxide to form the reactive intermediate, HRP-I. nih.gov

HRP-I oxidizes a luminol molecule to a luminol radical, forming HRP-II. nih.gov

HRP-II then oxidizes a second luminol molecule, returning the enzyme to its resting state. nih.gov

Phenolic enhancers like iodophenol can accelerate this cycle by reacting with both HRP-I and HRP-II. nih.govacs.org Furthermore, the phenoxyl radicals generated from the enhancer can act as redox mediators, oxidizing luminol themselves. nih.govacs.org This dual function—accelerating enzyme turnover and acting as a redox mediator—is believed to be the primary reason for the significant signal enhancement observed in these systems. nih.govacs.org The electron-donating nature of substituents on the phenol (B47542) ring can increase the electron density on the phenolic hydroxyl oxygen, which is one of the functions that contribute to the enhancing ability. tandfonline.com

The use of phenolic enhancers leads to dramatic improvements in the sensitivity and detection limits of bioassays. tandfonline.com For instance, the addition of p-iodophenol in an immunoassay for triple tumor markers resulted in a nine-fold increase in the chemiluminescent signal intensity. tandfonline.com In another application, the use of 4-iodophenol as an enhancer in the direct detection of HRP encapsulated in liposomes led to a 150-fold greater chemiluminescence intensity compared to a lipid-free solution. tandfonline.comnih.gov This enhancement directly translates to lower limits of detection (LOD). For example, an enhanced chemiluminescence method for detecting alpha-fetoprotein achieved an LOD of 5 pg/mL, which is significantly lower than that of a classical ELISA. tandfonline.com The development of highly sensitive assays is critical for the early detection of diseases and for monitoring low-abundance biomarkers. nih.govresearchgate.net The miniaturization of these assays into microplate formats, such as 384-well plates, further reduces reagent consumption and increases throughput, allowing for the detection of analytes at concentrations as low as 1 pg/mL. nih.govresearchgate.net

Table 1: Impact of Phenolic Enhancers on Bioassay Sensitivity

| Analyte/System | Enhancer | Fold Increase in Signal/Sensitivity | Reference |

|---|---|---|---|

| Triple Tumor Markers | p-Iodophenol | ~9-fold | tandfonline.com |

| HRP in Liposomes | 4-Iodophenol | 150-fold | tandfonline.comnih.gov |

| Alpha-fetoprotein | 4-(4'-iodo)phenylphenol | Significantly lower LOD (5 pg/mL) vs. classical ELISA | tandfonline.com |

| General HRP Assay | p-Iodophenol or p-Phenylphenol | Up to 2500-fold | tandfonline.com |

Enhancers in Chemiluminescence Assays (e.g., Horseradish Peroxidase Systems)

Mechanisms of Chemiluminescence Enhancement

Role in Advanced Materials and Polymer Science

The unique chemical structure of this compound also makes it a valuable precursor in the synthesis of novel materials with specific functionalities.

The presence of multiple reactive sites on the this compound molecule—the amino group, the hydroxyl group, and the carbon-iodine bond—allows it to be incorporated into polymeric structures through various polymerization techniques. The iodophenyl moiety is particularly useful for cross-coupling reactions, such as the Suzuki or Heck reactions, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymer systems. a2bchem.comrsc.org These conjugated polymers are of great interest due to their electronic and optical properties, with potential applications in organic electronics, sensors, and nonlinear optics. rsc.org For example, 4-iodophenol has been used as a starting material in the synthesis of polymers for post-polymerization modification via thiol-ene click chemistry and Michael addition reactions. ust.hk The amino and hydroxyl groups on this compound provide additional handles for polymerization or for attaching other functional molecules to the polymer backbone. nih.gov

Investigational Applications in Biological and Medicinal Chemistry Research

Beyond its applications in materials and analytical chemistry, this compound and its derivatives are subjects of interest in medicinal chemistry research. The core structure can be found in molecules designed for specific biological targets. While this is an area of active investigation, the amino-iodophenol scaffold serves as a building block for creating more complex molecules with potential therapeutic properties. For example, iodophenol moieties have been incorporated into molecules designed to target specific proteins, such as in the development of prodrugs for enzyme/prodrug systems in gene therapy or as structural components of molecules targeting the tumor suppressor protein p53. researchgate.netoatext.com The ability to use this compound in diversity-oriented synthesis allows for the creation of libraries of natural product analogs, which can be screened for various pharmacological activities, including anticancer and antimicrobial properties. nih.gov The carbamate (B1207046) functionality, which can be formed from the amino group, is a stable peptide bond surrogate often used in drug design to improve metabolic stability and cell permeability. acs.org

Precursors for Bioactive Molecules

The scaffold of this compound is instrumental in the synthesis of molecules with specific biological functions. Its reactivity allows for the construction of complex pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity.

The versatility of the iodine substituent in this compound and related iodinated phenols facilitates their use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to modern medicinal chemistry for assembling complex molecular architectures. For instance, iodophenols are key starting materials in palladium-catalyzed reactions like Suzuki and Sonogashira couplings, as well as copper-catalyzed Ullmann-type reactions. nih.govmdpi.com These methods allow for the strategic attachment of different chemical moieties to the phenol core, enabling the systematic design of novel compounds.

One synthetic strategy involves the O-alkylation of the phenolic hydroxyl group, followed by coupling reactions at the iodo-position to build more complex structures, such as GPR88 agonists. nih.gov Another approach utilizes the inherent reactivity of the amino and iodo groups. For example, 6-iodo-3-amino-2-methylquinazolin-4(3H)-ones can be synthesized and subsequently converted into a variety of Schiff base derivatives, which are known to possess biological activity. researchgate.net The amino group provides a handle for derivatization, while the iodine atom offers a site for further functionalization. This dual reactivity is crucial in creating libraries of compounds for drug discovery programs. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. For derivatives of this compound, the position and nature of substituents can dramatically influence their interaction with biological targets.

A notable example is the "iodophenol effect" observed in a series of pyrrole-ligated 1,3,4-oxadiazoles developed for antibacterial applications. researchgate.net SAR studies revealed that the incorporation of an iodophenol substituent led to a significant enhancement in antibacterial activity against pathogenic bacteria like Acinetobacter baumannii and Staphylococcus aureus. researchgate.net The position of the hydroxyl group on the iodophenol moiety was also found to be a key determinant of activity. researchgate.net Similarly, extensive SAR studies on GPR88 agonists derived from substituted phenylacetic acids have demonstrated that electrostatic, van der Waals, and lipophilic contacts are the main factors contributing to the affinity and potency of the compounds. nih.gov These studies guide the rational design of more effective therapeutic agents by correlating specific structural features with biological outcomes. acs.orgmdpi.com

Table 1: Effect of Iodophenol Substituent on Antibacterial Activity This interactive table summarizes the Minimum Inhibitory Concentration (MIC) values, illustrating the "iodophenol effect" on antibacterial activity. researchgate.net

| Compound | Substituent | Target Bacteria | MIC (µg/mL) |

|---|---|---|---|

| 5f | Phenyl | A. baumannii | 128 |

| 5f-1 | Iodophenol | A. baumannii | <2 |

| 6f | Phenyl | A. baumannii | 512 |

| 6f-1 | Iodophenol | A. baumannii | 8 |

Design and Synthesis of Pharmacophores with Specific Biological Activities

Mechanistic Studies of Enzyme Inhibition or Activation by Derivatives

Derivatives of this compound are valuable tools for investigating the mechanisms of enzyme function. They can be designed to act as inhibitors or activators, providing insights into enzyme active sites and regulatory mechanisms.

The biological effect of a molecule is often determined by its precise interactions with the amino acid residues within the binding pocket of a target protein. Molecular docking and crystallography studies are used to visualize and understand these interactions. Derivatives of aminophenols have been shown to form various types of interactions, including hydrogen bonds, van der Waals forces, and pi-stacking interactions. researchgate.netderpharmachemica.com

For example, docking studies of certain heterocyclic compounds revealed hydrogen bonding with residues like Ser287 and Tyr94, and pi-cation interactions with Phe217 in the active site of the NAT-2 protein. derpharmachemica.com In another study, synthesized compounds showed high binding affinity through interactions with essential amino acids in the binding pockets of target enzymes, including isocitrate dehydrogenase. researchgate.net The specific interactions observed include hydrogen bonds with serine residues, alkyl interactions with alanine (B10760859) and leucine, and Pi-Pi T-shaped interactions with tyrosine residues. researchgate.net Understanding these specific contacts is key to designing molecules with high affinity and selectivity for their intended target. mdpi.commdpi.com

Table 2: Examples of Ligand-Protein Interactions This interactive table details the types of interactions observed between synthesized ligands and specific amino acid residues in protein binding sites, as determined by molecular docking studies. researchgate.netderpharmachemica.com

| Ligand Type | Target Protein | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Coumarin (B35378) Derivative | NAT-2 | Ser287, Tyr94, Phe217 | Hydrogen Bond, Pi-Cation |

| 2-Thiohydantoin Derivative | Isocitrate Dehydrogenase (IDH1) | Ser287, Tyr285, Pro118, Ala127 | Hydrogen Bond, Pi-Pi T-shaped, Alkyl |

| 2-Thiohydantoin Derivative | Target 1FJ4 | Tyr285, Trp124, Leu120, Arg119 | Pi-Pi T-shaped, Van der Waals, Alkyl |

Allosteric modulators are molecules that bind to a site on a protein other than the primary active site, causing a conformational change that either enhances (allosteric activation) or inhibits (allosteric inhibition) the protein's activity. This mechanism offers a pathway for achieving greater selectivity in drug action compared to targeting the often-conserved active site.

Research into adenosine (B11128) A1 receptors (A1ARs) identified a class of 2-amino-3-benzoylthiophenes that function as allosteric enhancers. google.com These compounds increase the binding of agonists to the receptor by stabilizing the high-affinity state of the receptor-G-protein complex, thereby enhancing the receptor's function. google.com Similarly, the activity of the P2X2 receptor can be allosterically modulated by transition metals that coordinate with specific histidine residues, demonstrating that sites distant from the primary ligand-binding domain can be targeted to control protein function. core.ac.uk Molecular dynamics simulations are a powerful tool used to study the dynamic processes involved in these allosteric activation mechanisms. nih.gov

Interaction with Specific Amino Acid Residues in Protein Binding Sites

Exploration in Antimicrobial Research

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Chemical scaffolds derived from this compound are being actively investigated for this purpose.

Research has shown that incorporating an iodophenol group into certain heterocyclic structures can result in potent antimicrobial activity. researchgate.net As previously mentioned, pyrrole-ligated 1,3,4-oxadiazole (B1194373) derivatives containing an iodophenol substituent displayed superior antibacterial activity against Acinetobacter baumannii and Staphylococcus aureus when compared to their non-iodinated counterparts. researchgate.netresearchgate.net

Furthermore, Schiff bases synthesized from iodinated precursors, such as those derived from 4-iodophenol or 6-iodo-3-amino-2-methylquinazolin-4(3H)-one, have demonstrated significant biocidal effects, particularly against Gram-positive bacteria. researchgate.netresearchgate.netresearchgate.net Studies on a series of iodinated-4-aryloxymethylcoumarins also showed their potential as antimycobacterial agents. researchgate.net These findings highlight the importance of the iodo- and amino-phenol motifs in the design of new classes of antimicrobial compounds. nih.govjapsonline.com

Table 3: Antimicrobial Activity of Selected Iodinated Derivatives This interactive table presents the antimicrobial activities of various compounds derived from or containing an iodophenol moiety against different microbial strains.

| Compound Class | Specific Derivative Example | Target Microbe | Reported Activity | Reference |

|---|---|---|---|---|

| Pyrrole-ligated 1,3,4-oxadiazole | 5f-1 (with iodophenol) | Acinetobacter baumannii | MIC < 2 µg/mL | researchgate.net |

| Pyridine (B92270) Schiff Base | PSB2 (from 4,6-diiodophenol) | Gram-positive bacteria | Potent biocidal effects | researchgate.net |

| Quinazolinone Schiff Base | Derivative of 6-iodo-3-amino-2-methylquinazolin-4(3H)-one | E. coli, S. aureus | Marked antibacterial activity | researchgate.net |

| 4-Anilinocoumarin | Compound 4h' | S. aureus, B. subtilis | Significant inhibitory action | japsonline.com |

| 3-Amino-4-aminoximidofurazan | Compound PI3 | S. aureus, P. aeruginosa | Maximum antimicrobial & antibiofilm activity | nih.gov |

"Iodophenol Effect" on Antibacterial Activity

The term "Iodophenol Effect" has been used to describe the markedly superior antibacterial activity observed in certain molecules containing an iodophenol substituent. mdpi.com This phenomenon is particularly evident when comparing the bioactivity of an iodinated phenol derivative to its non-iodinated analogue. Research into pyrrole-ligated 1,3,4-oxadiazoles has demonstrated this effect quite clearly. mdpi.comresearchgate.net

In one study, compounds featuring an iodophenol group displayed potent antibacterial activities against both Acinetobacter baumannii and Staphylococcus aureus. mdpi.com For instance, a derivative with an iodophenol substituent, designated 5f-1, recorded a Minimum Inhibitory Concentration (MIC) value of less than 2 μg/mL against A. baumannii. mdpi.com This was significantly more effective than common antibiotics like vancomycin (B549263) (>1024 μg/mL) and erythromycin (B1671065) (128 μg/mL) against the same bacterium. mdpi.com The "Iodophenol Effect" becomes apparent when this result is compared to its non-iodinated version (compound 5f), which had a much higher MIC of 128 μg/mL. mdpi.com

While the precise mechanism underpinning the "Iodophenol Effect" is not yet fully elucidated, it is hypothesized that the neighboring hydroxyl (-OH) group may facilitate the liberation of iodide or molecular iodine (I₂), which are known antimicrobial agents. mdpi.com The introduction of iodine into the structure of phenolic acids has been shown to potentiate their bacteriostatic properties significantly. ulb.ac.be For example, the iodination of gallic acid resulted in a 50- to 100-fold enhancement of its bacteriostatic capabilities against S. aureus. ulb.ac.be

The table below details the comparative antibacterial activity of selected iodophenol derivatives against their non-iodinated counterparts, illustrating the "Iodophenol Effect."

| Compound | Substituent | Test Organism | MIC (μg/mL) |

| 5f-1 | Iodophenol | A. baumannii | <2 |

| 5f | Phenol (deiodinated) | A. baumannii | 128 |

| 6f-1 | Iodophenol | A. baumannii | 8 |

| 6f | Phenol (deiodinated) | A. baumannii | 512 |

| Data sourced from: mdpi.com |

Antifungal Properties of Halogenated Phenol Derivatives

The halogenation of phenolic compounds is a known strategy for enhancing their antimicrobial, including antifungal, properties. mdpi.com Studies have shown that the introduction of halogen atoms like chlorine, bromine, and iodine into the phenolic structure can lead to potent antifungal agents. asianpubs.orgresearchgate.net

Research has demonstrated that halogenated flavonoids, for example, exhibit increased antifungal activity. asianpubs.org The activity often correlates with the electronegativity of the halogen substituent, with fluorine substitution leading to a notable increase in antifungal effect. asianpubs.org Similarly, brominated and chlorinated flavanones, flavones, and catechins have shown effectiveness against pathogenic fungi. researchgate.net In some cases, synthetic halogenated flavonoids were found to be more active against tested fungi than standard antifungal drugs. asianpubs.org

A novel, environmentally friendly method utilizing a laccase enzyme to catalyze the iodination of phenolic compounds like vanillin (B372448) has been developed. nih.govplos.org The resulting iodovanillin and iodo-ethyl vanillin products demonstrated significant growth-inhibiting effects against several wood-degrading fungal species. nih.govplos.org Notably, against Trametes versicolor, a white-rot fungus, the biocatalytically produced iodinated compounds caused almost complete growth inhibition and a partial biocidal effect. nih.govplos.org

Other studies on halogenated coumarin derivatives have also reported highly effective and stable antifungal activity against various soil-borne plant pathogenic fungi, such as Macrophomina phaseolina and Pythium spp. nih.gov The research highlights that halogenation is a viable approach to developing new antifungal compounds from natural product scaffolds. nih.gov

The following table summarizes research findings on the antifungal properties of various halogenated phenol derivatives.

| Compound Class | Halogen(s) | Target Fungi | Key Finding |

| Iodinated Vanillin Derivatives | Iodine | Trametes versicolor (wood-degrading fungus) | Almost complete growth inhibition and partial biocidal effect observed. nih.govplos.org |

| Halogenated Flavonoids | Fluorine, Chlorine, Bromine | Trichophyton longifus, Candida albicans, Microsporum canis, Fusarium solanii | Increased antifungal activity, sometimes stronger than standard drugs. Activity increases with halogen electronegativity. asianpubs.orgresearchgate.net |

| Halogenated Coumarin Derivatives | Not specified | Macrophomina phaseolina, Pythium spp. (soil-borne pathogens) | Effective and stable inhibition of fungal growth in vitro. nih.gov |

| Thiocyanate derivatives of halogenated phenols | Chlorine, Fluorine, Iodine | Trichophyton | Some derivatives showed antifungal activity comparable to or better than the reference compound. jst.go.jp |

Considerations for Translational Research: GLP Validation of Analytical Methods

For a chemical compound like this compound to progress from a research setting to practical application (a process known as translational research), the analytical methods used for its characterization and quantification must undergo rigorous validation. emerypharma.comresearchgate.net This process is governed by the principles of Good Laboratory Practice (GLP), a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. alsglobal.selabanalysis.it

GLP compliance is a regulatory requirement for preclinical development and ensures that data submitted to regulatory authorities is reliable. emerypharma.com The validation of an analytical method demonstrates that it is suitable for its intended purpose. researchgate.net For early-stage research, a full, stringent validation according to ICH guidelines might not be practical or necessary. chromforum.org However, as a compound moves toward GLP studies that will support clinical trials, the analytical methods must be formally validated. chromforum.org

The validation process involves evaluating several key performance characteristics of the method: emerypharma.comresearchgate.net

Accuracy : The closeness of test results to the true value.

Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range : The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

For a compound such as this compound, GLP validation of its analytical methods (e.g., HPLC for purity and potency) would be essential for quality control in manufacturing, stability testing, and ensuring the consistency of batches used in further non-clinical or clinical studies. chromforum.org This ensures that all data related to the compound's properties and effects are dependable, forming a solid foundation for regulatory approval and eventual application. emerypharma.com

Environmental Behavior and Transformation Studies in Advanced Contexts

Reductive Dehalogenation Mechanisms in Environmental Systems

Reductive dehalogenation is a key process in the natural attenuation of halogenated organic compounds. In anaerobic environments, microorganisms can utilize these compounds as electron acceptors, leading to the removal of halogen substituents.

Microbial Consortia and Biotransformation Pathways of Iodophenols

Anaerobic microbial consortia have demonstrated the ability to reductively dehalogenate iodinated phenols. researchgate.netnih.gov For instance, a consortium enriched from marine sponge tissues was capable of transforming 2,4,6-triiodophenol (B146134) (2,4,6-TIP) into 4-iodophenol (B32979) (4-IP) and 2-iodophenol (B132878) (2-IP). researchgate.net Similarly, a consortium from sediments of an iodine-producing industry reductively deiodinated 2,4,6-TIP to 4-iodophenol. nih.gov This particular consortium also showed activity towards 2,4-diiodophenol (B1583781) and 2-iodophenol, indicating a preference for the removal of iodine atoms at the ortho positions. researchgate.netnih.gov The process often involves a series of sequential dehalogenation steps, where multi-halogenated phenols are progressively converted to less halogenated forms and ultimately to phenol (B47542). nih.govasm.org The efficiency of these biotransformation pathways can be influenced by environmental conditions, such as temperature, with an increase from 11 to 23 °C doubling the concentration of released iodide in one study. researchgate.net

Table 1: Examples of Microbial Consortia Involved in Iodophenol Reductive Dehalogenation

| Source of Consortium | Initial Iodophenol | Key Transformation Products | Predominant Bacteria Identified |

|---|---|---|---|

| Marine Sponge (Hymeniacidon sinapium) | 2,4,6-triiodophenol | 4-iodophenol, 2-iodophenol | Vallitalea guaymasensis-related, Oceanirhabdus sediminicola-related |

| Iodine Industry Sediments | 2,4,6-triiodophenol | 4-iodophenol | Pseudomonas stutzeri, Clostridium sp., Sedimentibacter sp., unidentified Chloroflexi bacterium |

Identification of Deiodinating Bacteria

Identifying the specific bacteria responsible for deiodination within a mixed microbial consortium is a significant area of research. Molecular techniques, such as PCR-denaturing gradient gel electrophoresis (DGGE) and 16S rRNA gene sequence analysis, have been instrumental in this endeavor. researchgate.netnih.gov

In a consortium that degraded 2,4,6-triiodophenol, analysis revealed the predominance of bacteria closely related to Pseudomonas stutzeri, Clostridium sp., Sedimentibacter sp., and an unidentified bacterium from the phylum Chloroflexi. researchgate.netnih.gov Interestingly, the DGGE band corresponding to the Chloroflexi bacterium was absent when the consortium was grown without 2,4,6-triiodophenol, suggesting its key role in the deiodination process. researchgate.netnih.gov Further phylogenetic analysis of a putative deiodinating bacterium from a similar enrichment showed it was closely related to an anaerobic bacterium from the class Anaerolineae. researchgate.netnih.gov This bacterium showed low sequence similarity to well-known dehalogenating bacteria like Dehalococcoides mccartyi, indicating it may represent a novel deiodinating species. researchgate.net

Other research has implicated bacteria from the genus Desulfitobacterium in deiodination. researchgate.net Additionally, a stable coculture containing a Desulfovibrio-like bacterium, designated 2BP-48, was shown to reductively dehalogenate 2-iodophenol to phenol. nih.govasm.org This strain could couple this dehalogenation to its growth, using lactate (B86563) or formate (B1220265) as an electron donor. nih.govasm.org

Table 2: Putative Deiodinating Bacteria and Their Characteristics

| Identified Bacterium/Group | Phylum/Class | Substrate(s) | Key Findings |

|---|---|---|---|

| Unidentified Chloroflexi bacterium | Chloroflexi | 2,4,6-triiodophenol | Presence correlated with deiodination activity. researchgate.netnih.gov |

| MO-CFX2-related bacterium | Anaerolineae | 2,4,6-triiodophenol, 3-amino-2,4,6-triiodobenzoic acid | Novel putative deiodinating bacterium. researchgate.netnih.gov |

| Desulfitobacterium | Firmicutes | Iodinated compounds | Implicated in deiodination processes. researchgate.net |

| Strain 2BP-48 (Desulfovibrio-like) | Proteobacteria | 2-iodophenol, 2-bromophenol, 2,6-dibromophenol | Couples dehalogenation to growth. nih.govasm.org |

Oxidative Transformations and Disinfection Byproduct Formation

In water treatment processes, the use of disinfectants like chlorine or chloramine (B81541) can lead to the oxidative transformation of monoiodophenols. This can result in the formation of more complex and potentially more toxic disinfection byproducts (DBPs).

Formation of Polyiodinated and Nitrated Phenols from Monoiodophenols

Studies have shown that monoiodophenols, such as 4-iodophenol, can be transformed into polyiodinated and nitrated phenols in the presence of disinfectants. acs.orgnih.gov For example, the reaction of 4-iodophenol with monochloramine can lead to the formation of 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol (B1216091). acs.orgnih.gov These transformation products can account for a significant percentage of the initially transformed 4-iodophenol. nih.gov

The formation of nitrated phenols is of particular concern. These compounds can be formed through the oxidation of phenolic precursors in the atmosphere and have been detected in various environmental compartments, including fine particulate matter and the gas phase. nih.gov The presence of nitrite (B80452) can influence the transformation pathways, leading to the formation of nitrated species like 2,6-diiodo-4-nitrophenol during water treatment. acs.orgnih.gov The secondary formation of nitrated phenols from precursors like aromatic hydrocarbons and other phenolic compounds is a significant atmospheric process. sdu.edu.cn

Factors Influencing Transformation Pathways in Water Treatment

Several factors can influence the transformation pathways of iodinated phenols during water treatment. deswater.com These include the type and dose of the disinfectant, pH, temperature, and the presence of other chemical species like nitrite. acs.orgnih.gov